

Use of 2,3-Diethylpyrazine as a flavoring agent in food industry

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Compound of Interest

Compound Name: 2,3-Diethylpyrazine

Cat. No.: B107213

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Application Notes: 2,3-Diethylpyrazine in the Food Industry

Introduction

2,3-Diethylpyrazine (CAS: 15707-24-1) is a vital heterocyclic aromatic compound used extensively as a flavoring agent in the food and beverage industry.[1] As a member of the alkylpyrazine family, it is renowned for its potent ability to impart desirable roasted, nutty, and earthy flavor notes, which are characteristic of many cooked foods.[1][2][3] This compound naturally occurs in foods that undergo thermal processing, such as roasting or baking, and is formed through Maillard reactions.[1][4] Its presence has been identified in roasted coffee beans, baked potatoes, and toasted sesame seeds.[5]

These application notes provide researchers, scientists, and formulation professionals with a comprehensive overview of **2,3-diethylpyrazine**, including its physicochemical properties, sensory profile, regulatory status, and detailed protocols for its application and analysis.

Physicochemical Properties and Regulatory Information

2,3-Diethylpyrazine is a pale yellow liquid with a high flavor impact.[6] It is recognized as safe for its intended use by major international regulatory bodies.

Table 1: Physicochemical and Regulatory Data for **2,3-Diethylpyrazine**

Property / Identifier	Value / Status	Reference(s)
Chemical Name	2,3-Diethylpyrazine	[7]
Synonym(s)	Shoyu Pyrazine	[1]
CAS Number	15707-24-1	[7]
Molecular Formula	C ₈ H ₁₂ N ₂	[7]
Molecular Weight	136.19 g/mol	[7]
Boiling Point	180-182 °C	[5]
Density	0.963 g/mL at 25 °C	[5]
Refractive Index	n _{20/D} 1.5	[5]
FEMA Number	3136	[7][8]
JECFA Number	771	[7][9]
FEMA GRAS Status	Generally Recognized as Safe	[8][10][11]
JECFA Evaluation (2001)	No safety concern at current levels of intake when used as a flavouring agent.	[7][9][12]

Sensory Profile and Food Applications

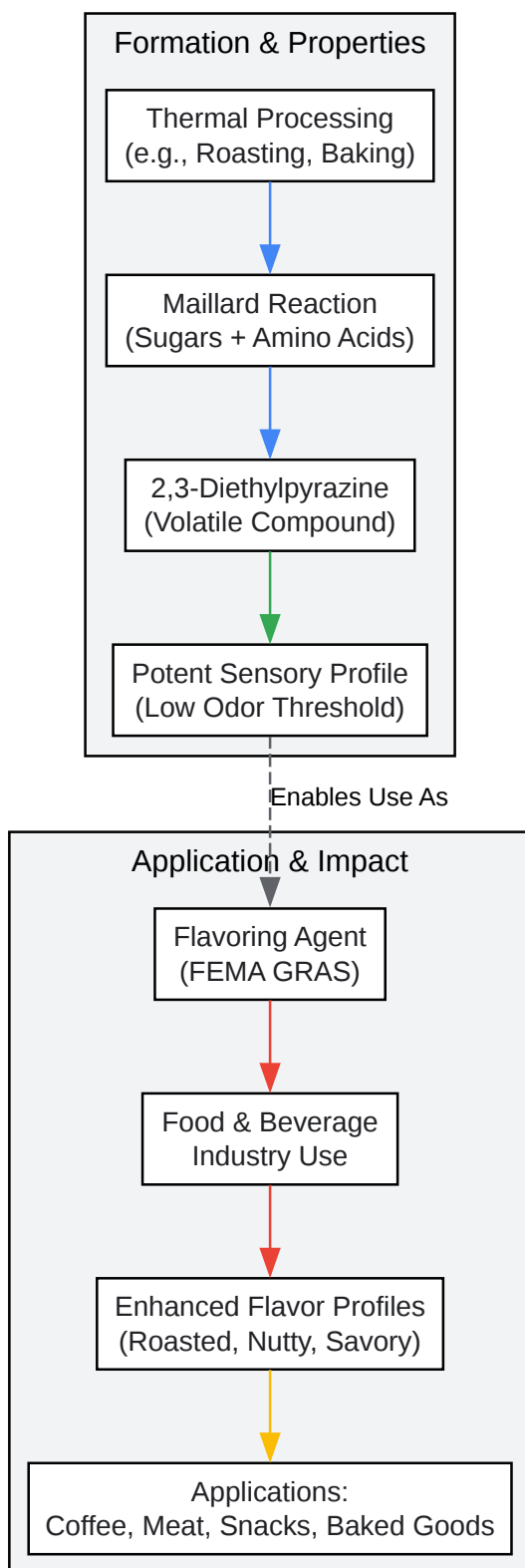
2,3-Diethylpyrazine is highly valued for its complex flavor profile, which varies with concentration. Its potency is demonstrated by a very low odor threshold.

Table 2: Sensory Characteristics and Typical Applications

Sensory Descriptor	Threshold / Concentration	Key Food Applications
Roasted, Nutty, Earthy	Odor Threshold in Water: ~0.04 parts per billion (ppb)	Coffee, Chocolate, Cocoa-based products
Cocoa, Coffee notes	Typical Use Level: 0.1 - 10 parts per million (ppm)	Baked Goods (e.g., bread, cereals), Snack Foods
Raw Nutty, Green Pepper	At 0.10% in dipropylene glycol: raw nutty, green pepper	Savory Seasonings, Meat Products (especially roasted or grilled profiles)
Earthy, Potato, Hazelnut	At 10.00 ppm: Musty, raw, slight nutty, slight radish	Soy Sauce ("Shoyu") and other fermented products
References: [1] [2] [6] [10]		

Logical Framework for Application

The utility of **2,3-diethylpyrazine** stems from its formation during cooking processes, its potent sensory characteristics, and its wide acceptance for food use. This relationship allows flavorists to add or enhance cooked notes in processed foods where natural flavor development may be limited.



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Caption: Logical flow from formation to industrial application of **2,3-diethylpyrazine**.

Protocol for Application: Flavor Formulation Guidelines

When incorporating **2,3-diethylpyrazine** into a food product, the following guidelines should be considered:

- **Solvent Selection:** Due to its potency, **2,3-diethylpyrazine** is typically used in a diluted form. Common solvents include propylene glycol (PG), ethanol, or vegetable oil, depending on the food matrix (aqueous or lipid-based). A 0.1% to 1.0% stock solution is recommended for initial trials.
- **Dosage Trials:** Start with dosage levels at the lower end of the typical range (e.g., 0.1 ppm in the final product) and incrementally increase. The flavor profile can change significantly with concentration, from pleasant roasted notes at low levels to potentially harsh or raw notes at higher levels.
- **Matrix Effects:** The food matrix can significantly impact the perception of the flavor. Fats and proteins can encapsulate the molecule, reducing its volatility and flavor release. Sensory evaluation in the final product base is critical.
- **Flavor Synergy:** **2,3-Diethylpyrazine** is most effective when used as part of a complete flavor system. It pairs well with other pyrazines (e.g., 2,5-dimethylpyrazine), furans, and sulfur compounds to create more authentic and complex profiles, such as those found in coffee or grilled meat.

Protocol for Analysis: Quantification in a Food Matrix via HS-SPME-GC-MS

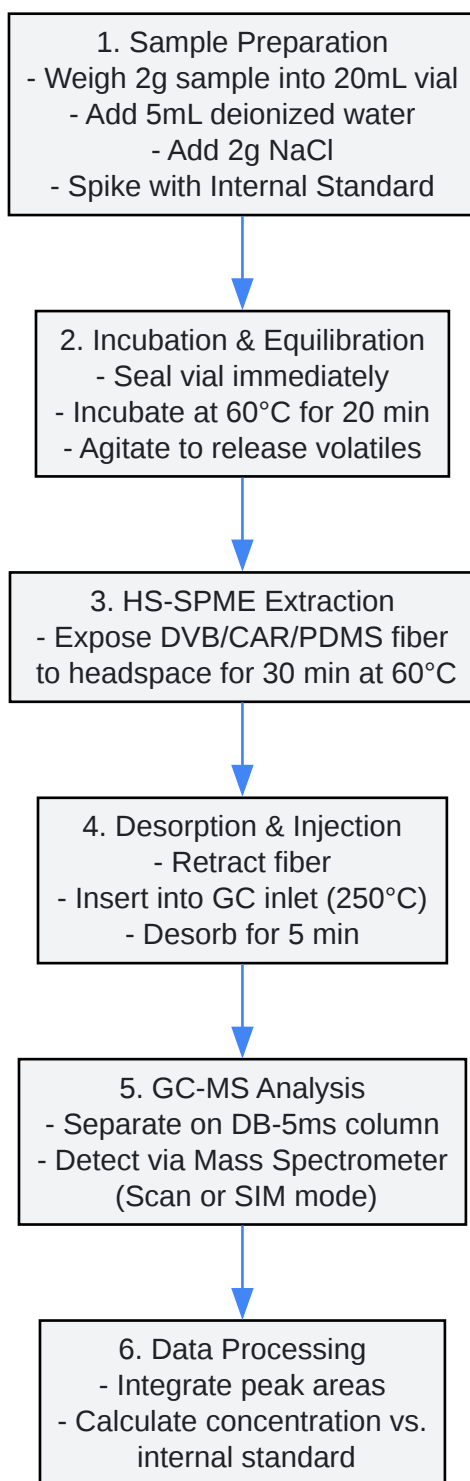
This protocol outlines the quantitative analysis of **2,3-diethylpyrazine** in a food product (e.g., a savory snack seasoning) using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

6.1 Principle Volatile compounds, including **2,3-diethylpyrazine**, are partitioned from the sample matrix into the headspace of a sealed vial. An SPME fiber adsorbs these analytes, which are then thermally desorbed into the GC inlet for separation and detection by MS. Quantification is achieved using an internal standard.

6.2 Apparatus and Reagents

- Apparatus: GC-MS system with a heated injection port, SPME autosampler, 20 mL headspace vials with PTFE/silicone septa, analytical balance.
- SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
- Reagents: **2,3-Diethylpyrazine** analytical standard, internal standard (e.g., 2-methyl-3-heptanone or a deuterated pyrazine analog), saturated sodium chloride (NaCl) solution, deionized water.

6.3 Experimental Workflow



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Caption: Workflow for the analysis of **2,3-diethylpyrazine** via HS-SPME-GC-MS.

6.4 Detailed Procedure

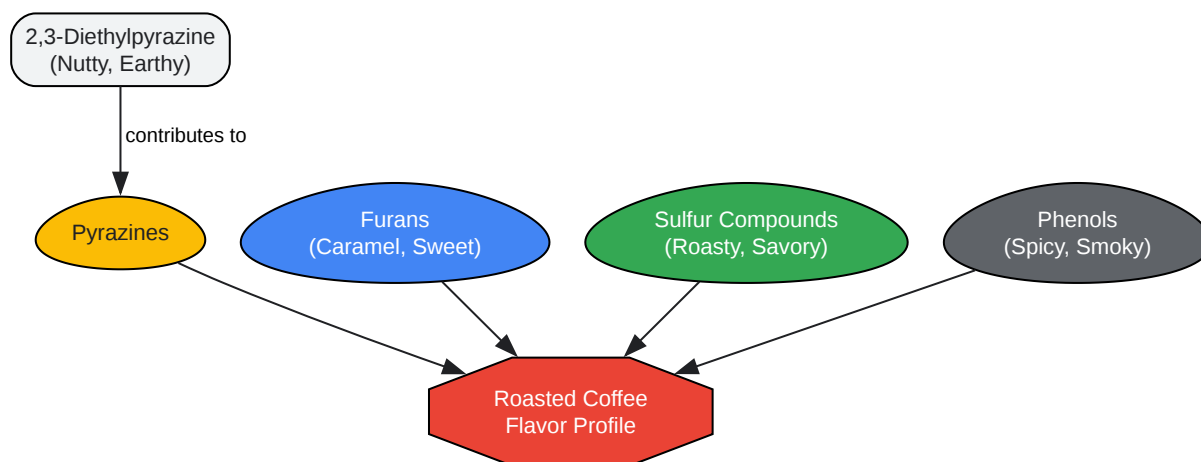
- Calibration Curve: Prepare a series of calibration standards in deionized water (0.1 to 20 ppb). Add a fixed amount of internal standard to each. Analyze as described below to establish a calibration curve.
- Sample Preparation:
 - Weigh 2.0 ± 0.1 g of the homogenized food sample into a 20 mL headspace vial.
 - Add 5.0 mL of deionized water.
 - Add 2.0 g of NaCl to increase the volatility of the analytes.
 - Spike the sample with a known concentration of the internal standard.
 - Immediately seal the vial with a PTFE/silicone septum cap.
- HS-SPME Procedure:
 - Place the vial in the autosampler tray.
 - Equilibrate the sample at 60°C for 20 minutes with agitation.
 - Expose the SPME fiber to the headspace for 30 minutes at 60°C.
- GC-MS Analysis:
 - After extraction, retract the fiber and immediately inject it into the GC inlet, which is held at 250°C.
 - Desorb for 5 minutes in splitless mode.
 - GC Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m).
 - Oven Program: Start at 40°C (hold for 2 min), ramp to 180°C at 5°C/min, then ramp to 240°C at 20°C/min (hold for 5 min).
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.

- MS Conditions: Use Electron Ionization (EI) at 70 eV. For quantification, use Selected Ion Monitoring (SIM) mode. Key ions for **2,3-diethylpyrazine** (m/z) are typically its molecular ion (136) and a major fragment ion (121).

6.5 Data Analysis Identify the **2,3-diethylpyrazine** peak based on its retention time and mass spectrum compared to the analytical standard. Calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Determine the concentration in the sample by applying this ratio to the calibration curve.

Role in Complex Flavor Profiles

2,3-Diethylpyrazine rarely acts alone. It is a key contributor to complex flavor profiles, working in concert with other volatile compounds generated during thermal processing to create a recognizable and desirable sensory experience.



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Caption: Contribution of **2,3-diethylpyrazine** to a complex coffee flavor profile.

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